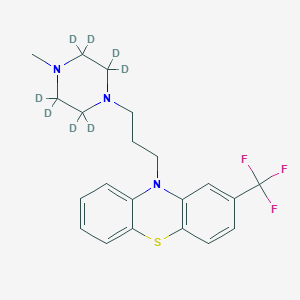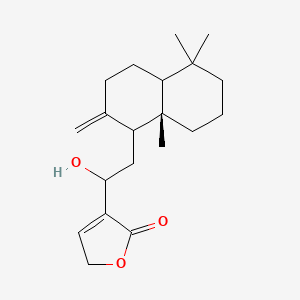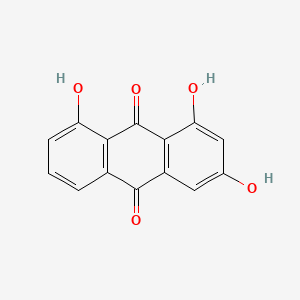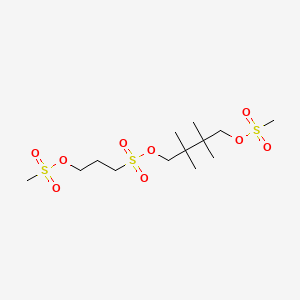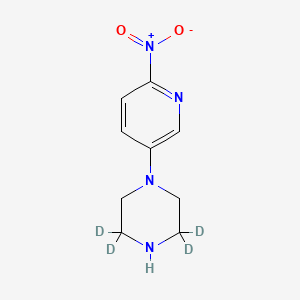
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-piperazine. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a piperazine ring. The deuterium atoms replace the hydrogen atoms at specific positions, which can be useful in various scientific studies, particularly in the field of pharmacokinetics and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 6-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperazine Ring: The nitro-pyridine is then reacted with piperazine to form the desired compound. This step may involve the use of a base such as sodium hydroxide to facilitate the reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperazine ring can be oxidized under specific conditions to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-(6-Amino-3-pyridinyl)-piperazine-2,2,6,6-d4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Applications De Recherche Scientifique
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 has several applications in scientific research:
Pharmacokinetics: Used as a tracer in metabolic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Biological Studies: Employed in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Industrial Applications: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-Nitro-3-pyridinyl)-piperazine: The non-deuterated version of the compound.
4-(6-Amino-3-pyridinyl)-piperazine: A reduced form with an amino group instead of a nitro group.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: A tert-butyl carbamate-protected derivative.
Uniqueness
4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which can significantly alter its pharmacokinetic properties. This makes it particularly valuable in metabolic studies and drug development, where understanding the stability and behavior of the compound in biological systems is crucial.
Propriétés
Formule moléculaire |
C9H12N4O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3,3,5,5-tetradeuterio-1-(6-nitropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |
Clé InChI |
UBCDLQPOKISIDX-KHORGVISSA-N |
SMILES isomérique |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
SMILES canonique |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


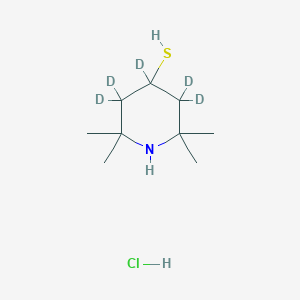
![tridecasodium;[oxido-[(2S,3R,5S,6R)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B12429085.png)




![4-[3-(3,5-Dihydroxyphenyl)-4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2-diol](/img/structure/B12429098.png)

![2-[1-[(1S,9R,10R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one](/img/structure/B12429108.png)
![(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B12429112.png)
